molecular formula C15H27NO4 B3108966 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid CAS No. 1695787-26-8

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid

Cat. No.: B3108966
CAS No.: 1695787-26-8
M. Wt: 285.38 g/mol
InChI Key: CMORIBDLPGOGNO-UHFFFAOYSA-N
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Description

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid is a synthetic organic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group at position 2 and a cyclohexyl substituent at position 4 of a butanoic acid backbone. This structure combines lipophilic (cyclohexyl) and polar (carboxylic acid, Boc-protected amine) moieties, making it a versatile intermediate in medicinal chemistry, particularly in peptide synthesis and drug design .

Properties

IUPAC Name

4-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO4/c1-15(2,3)20-14(19)16-12(13(17)18)10-9-11-7-5-4-6-8-11/h11-12H,4-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMORIBDLPGOGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1CCCCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under aqueous conditions or in an organic solvent like acetonitrile with a catalyst such as 4-dimethylaminopyridine (DMAP) . The Boc group can be removed using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide or DMAP.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group provides steric protection, preventing unwanted side reactions and allowing for selective deprotection under specific conditions . This selective deprotection is crucial in multi-step synthesis processes, where the compound can act as a precursor to more complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid with structurally related compounds, focusing on molecular properties, synthetic routes, and functional differences.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Features CAS Number
This compound C₁₅H₂₇NO₄ 285.38 g/mol* Long-chain (butanoic acid), cyclohexyl group at position 4 Not provided
2-(4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid C₁₃H₂₃NO₄ 257.33 g/mol Short-chain (acetic acid), cyclohexyl group at position 4 344933-31-9
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid C₁₁H₁₉NO₄ 229.27 g/mol Cyclopentane ring (smaller steric bulk), carboxylic acid at position 1 Not provided

*Estimated based on structural analogy.

Key Differences and Implications

Chain Length and Polarity: The butanoic acid chain in the target compound provides greater conformational flexibility compared to the acetic acid derivative (C₁₃H₂₃NO₄) . This may enhance interactions with hydrophobic pockets in biological targets but reduce aqueous solubility. The cyclopentane-based analog (C₁₁H₁₉NO₄) lacks the extended chain entirely, favoring compactness for sterically constrained applications .

Cycloalkyl Substituents :

  • The cyclohexyl group in the target compound offers higher lipophilicity (logP ~3.5 estimated) compared to the cyclopentyl analog (logP ~2.8), influencing membrane permeability and metabolic stability .

Synthetic Accessibility: The acetic acid derivative (C₁₃H₂₃NO₄) is synthesized via Boc-protection of a cyclohexylamine intermediate, as evidenced by its ChemSpider ID 9428924 and documented stability under acidic conditions . The cyclopentane analog (C₁₁H₁₉NO₄) is prepared via similar Boc-protection strategies but requires milder reaction conditions due to the smaller ring’s reduced steric hindrance .

Research Findings

  • Solubility: The acetic acid derivative (C₁₃H₂₃NO₄) exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas the butanoic acid variant is expected to favor less polar solvents (e.g., THF) due to its extended hydrocarbon chain.
  • Biological Relevance: Boc-protected amino acids like these are critical in peptide synthesis. For example, the cyclopentane analog has been used as a constrained building block in kinase inhibitor development .

Biological Activity

2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid, also known as (S)-2-((tert-butoxycarbonyl)amino)-4-cyclohexylbutanoic acid, is a compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound plays a significant role as a building block in peptide synthesis and has unique steric and electronic properties due to its cyclohexyl group. Its molecular formula is C15H27NO4C_{15}H_{27}NO_{4} with a molecular weight of approximately 285.38 g/mol .

Biological Activity

The biological activity of this compound primarily relates to its applications in organic synthesis, particularly in the synthesis of peptides and other complex organic molecules. While specific biological targets for this compound are not extensively documented, similar compounds have been studied for their interactions with enzymes and proteins .

The mechanism of action involves the interaction of the Boc-protected amino group with various molecular targets. The Boc group serves as a protective mechanism that allows for selective reactions without altering the core structure of the molecule. This selectivity is crucial in organic synthesis, especially when modifying biological molecules .

Synthesis and Production

The synthesis of this compound typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine. The reaction is often performed in organic solvents like dichloromethane at room temperature .

Synthetic Route

StepReagentsConditions
1Di-tert-butyl dicarbonate (Boc2_2O), TriethylamineOrganic solvent (e.g., dichloromethane), Room temperature
2Hydrolysis or deprotection under acidic conditionsControlled pH

For large-scale production, optimized methods such as flow microreactor systems are employed to enhance efficiency and sustainability compared to traditional batch methods .

Research Applications

The compound has diverse applications in various fields:

  • Chemistry : Used as an intermediate in peptide synthesis.
  • Biology : Investigated for enzyme-substrate interactions and protein folding studies.
  • Medicine : Explored for potential drug development applications.
  • Industry : Utilized in producing specialty chemicals and materials .

Q & A

Q. What are the critical synthetic steps for preparing 2-{[(tert-Butoxycarbonyl)amino}-4-cyclohexylbutanoic acid?

  • Methodological Answer : The synthesis typically involves: (i) Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to prevent undesired side reactions . (ii) Coupling reactions to introduce the cyclohexylbutanoic acid moiety, often employing carbodiimide-based reagents (e.g., EDC/HOBt) for carboxyl activation . (iii) Deprotection and purification via acidolysis (e.g., TFA) to remove the Boc group, followed by reverse-phase HPLC for isolation .

Q. How does the Boc group enhance stability during peptide synthesis with this compound?

  • Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amino group from nucleophilic attack and oxidation during coupling reactions. It is stable under basic conditions but can be selectively removed with strong acids (e.g., TFA), enabling sequential peptide elongation without disrupting the acid-labile backbone .

Q. What analytical techniques validate the purity and structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy (¹H/¹³C) confirms regiochemistry and Boc-group integrity, with characteristic tert-butyl signals at ~1.4 ppm .
  • HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%), while mass spectrometry (ESI-MS) verifies molecular weight (e.g., m/z 285.38 for [M+H]⁺) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis of the (S)-configured derivative?

  • Methodological Answer : (i) Use chiral auxiliaries or enantioselective catalysts during the amino acid coupling step . (ii) Chiral HPLC (e.g., CHIRALPAK® IA column) resolves enantiomers, with retention time differences confirming stereochemical fidelity . (iii) Circular dichroism (CD) or optical rotation measurements provide additional validation of chiral integrity .

Q. What strategies optimize coupling efficiency with sterically hindered amino acids?

  • Methodological Answer : (i) Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reagent solubility and reduce steric hindrance . (ii) Coupling agents : Use HATU or PyBOP instead of EDC/HOBt for improved activation of bulky carboxyl groups . (iii) Temperature control : Reactions at 0–4°C minimize racemization during coupling .

Q. How can this compound be utilized in designing peptide-drug conjugates (PDCs)?

  • Methodological Answer : (i) Linker design : The cyclohexyl group enhances lipophilicity, improving cellular uptake, while the Boc-protected amine serves as a conjugation site for drug molecules . (ii) In vitro testing : Conjugates are evaluated for stability in plasma (via LC-MS) and cytotoxicity (MTT assays) to assess therapeutic potential .

Contradictions and Resolutions

Q. Discrepancies in reported solubility profiles: How to reconcile conflicting data?

  • Methodological Answer :
  • Solvent screening : Test solubility in DMSO, DCM, and aqueous buffers (pH 4–7.4) to identify optimal conditions .
  • Dynamic light scattering (DLS) can detect aggregation in aqueous media, which may explain low apparent solubility in some studies .

Q. Why do Boc-deprotection yields vary across studies?

  • Methodological Answer :
  • Acid strength : TFA (50% v/v) typically achieves >90% deprotection, while weaker acids (e.g., HCl) may require longer reaction times .
  • Temperature : Heating to 40°C accelerates deprotection but risks side reactions (e.g., tert-butyl carbamate formation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid
Reactant of Route 2
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2-{[(tert-Butoxy)carbonyl]amino}-4-cyclohexylbutanoic acid

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